molecular formula C25H19F2N3O2 B2364700 8-fluoro-3-(4-fluorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189938-39-3

8-fluoro-3-(4-fluorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2364700
CAS RN: 1189938-39-3
M. Wt: 431.443
InChI Key: WHISMJBEVOVUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-3-(4-fluorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H19F2N3O2 and its molecular weight is 431.443. The purity is usually 95%.
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Scientific Research Applications

Hepatitis B Virus Inhibition

8-fluoro-3-(4-fluorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has been investigated as a new inhibitor of hepatitis B virus (HBV). Studies have shown that it exhibits in vitro nanomolar inhibitory activity against HBV, making it a potential candidate for anti-HBV drug development (Ivashchenko et al., 2019).

Anti-Biofilm Activity

Research has identified derivatives of pyrimido[5,4-b]indol as promising compounds for the prevention of Salmonella biofilms. These compounds, including the 8-fluoro derivative, have been found effective in preventing biofilm formation without affecting planktonic growth, thus potentially reducing resistance development (Robijns et al., 2012).

Cytotoxic Activity

Some isatin derivatives related to the this compound structure have been synthesized and shown to possess significant cytotoxic activities against various cancer cell lines. These studies contribute to understanding the potential of such compounds in cancer therapy (Reddy et al., 2013).

Radiosynthesis for PET Tracing

Compounds related to this compound have been used in radiosynthesis for positron emission tomography (PET) tracing. These compounds show promise in mapping brain receptors, which can be pivotal in neurodegenerative disease research (Yongxian, 2003).

Antiinflammatory and Analgesic Activity

Research into pyrrolo[1,2-a]pyrrole derivatives, which share structural similarities with the compound , has demonstrated significant antiinflammatory and analgesic activities. These findings suggest potential applications in the development of new pain and inflammation management drugs (Muchowski et al., 1985).

Anti-Lung Cancer Activity

Certain fluoro-substituted benzo[b]pyran derivatives related to this compound have shown anti-lung cancer activity. This suggests potential applications in the treatment of lung cancer and related studies (Hammam et al., 2005).

properties

IUPAC Name

8-fluoro-3-[(4-fluorophenyl)methyl]-5-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O2/c1-32-20-4-2-3-17(11-20)14-30-22-10-9-19(27)12-21(22)23-24(30)25(31)29(15-28-23)13-16-5-7-18(26)8-6-16/h2-12,15H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHISMJBEVOVUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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